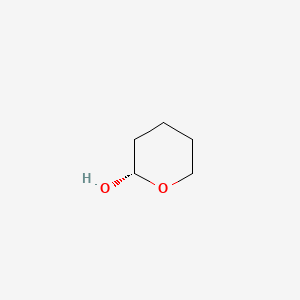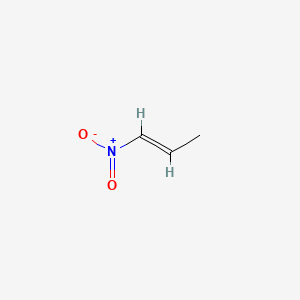
1-Nitropropene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Nitropropene is an organic compound with the molecular formula C3H5NO2 It is a nitroalkene, characterized by the presence of a nitro group (-NO2) attached to a carbon-carbon double bond
准备方法
Synthetic Routes and Reaction Conditions: 1-Nitropropene can be synthesized through several methods, one of which involves the dehydration of 1-nitro-2-propanol. This reaction typically requires an acid catalyst and elevated temperatures to facilitate the removal of water and formation of the double bond.
Industrial Production Methods: On an industrial scale, this compound can be produced by the vapor-phase nitration of propane. This process involves the reaction of propane with nitric acid at high temperatures, resulting in the formation of various nitroalkanes, including this compound .
化学反应分析
Types of Reactions: 1-Nitropropene undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized to form nitropropanoic acid.
Reduction: Reduction of this compound typically yields 1-aminopropane.
Substitution: The nitro group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Nitropropanoic acid.
Reduction: 1-Aminopropane.
Substitution: Various substituted nitropropenes depending on the nucleophile used.
科学研究应用
1-Nitropropene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Research has explored its potential as a biochemical probe due to its reactivity with biological nucleophiles.
Medicine: While not widely used directly in medicine, its derivatives and reaction products are of interest for their potential therapeutic properties.
作用机制
The mechanism by which 1-nitropropene exerts its effects involves its reactivity with nucleophiles. The nitro group is highly electron-withdrawing, making the carbon-carbon double bond more susceptible to nucleophilic attack. This reactivity underlies many of its chemical transformations and applications. In biological systems, it can react with thiol groups in proteins, potentially altering their function .
相似化合物的比较
1-Nitropropane: An isomer of 1-nitropropene, differing in the position of the nitro group.
2-Nitropropane: Another isomer with the nitro group attached to the second carbon.
Nitroethane: A shorter-chain nitroalkane with similar reactivity.
Uniqueness: this compound is unique due to the presence of both a nitro group and a carbon-carbon double bond, which imparts distinct reactivity compared to its saturated counterparts. This combination allows for a wider range of chemical transformations and applications .
属性
CAS 编号 |
3156-70-5 |
|---|---|
分子式 |
C3H5NO2 |
分子量 |
87.08 g/mol |
IUPAC 名称 |
1-nitroprop-1-ene |
InChI |
InChI=1S/C3H5NO2/c1-2-3-4(5)6/h2-3H,1H3 |
InChI 键 |
RIHXMHKNTLBIPJ-UHFFFAOYSA-N |
SMILES |
CC=C[N+](=O)[O-] |
手性 SMILES |
C/C=C/[N+](=O)[O-] |
规范 SMILES |
CC=C[N+](=O)[O-] |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


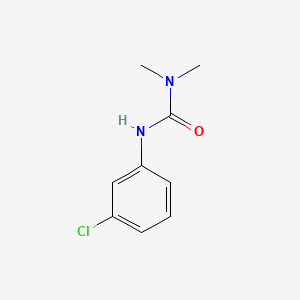
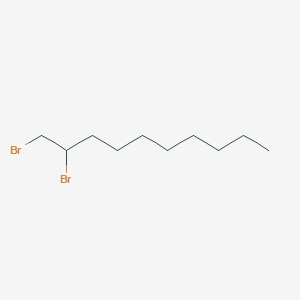

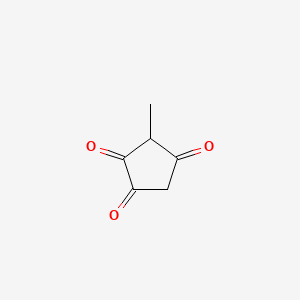
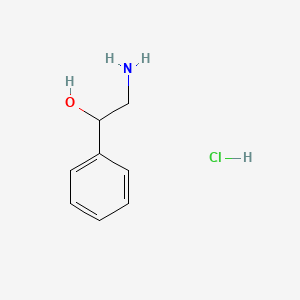
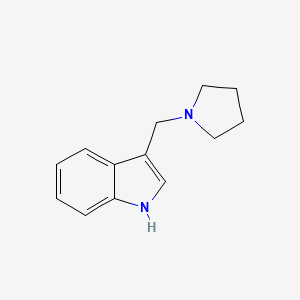
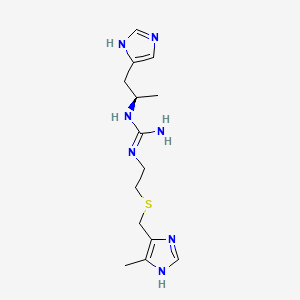
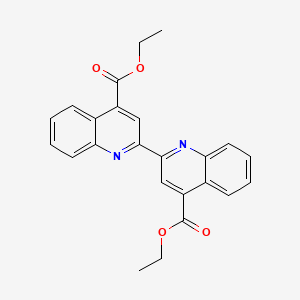
![6,6-Dichlorobicyclo[3.1.0]hexane](/img/structure/B1615345.png)

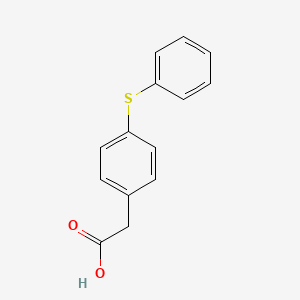
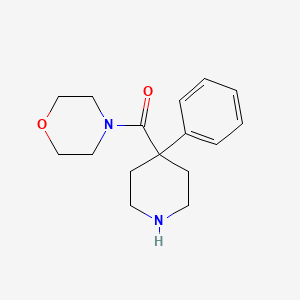
![Bicyclo[2.2.1]heptan-1-amine](/img/structure/B1615353.png)
